Decyl 4-hydroxybenzoate
Overview
Description
Decyl 4-hydroxybenzoate, also known as Decyl Paraben, is a synthetic compound primarily used as a preservative in personal care products, food, and pharmaceuticals. It has a molecular formula of C17H26O3 and an average mass of 278.387 Da .
Synthesis Analysis
A study has shown that 4-hydroxybenzoate can be produced from glucose, xylose, or glycerol by metabolically engineered Pseudomonas taiwanensis VLB120 . The genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome, and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .
Molecular Structure Analysis
This compound contains a total of 46 bonds, including 20 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 396.4±15.0 °C at 760 mmHg, and a flash point of 156.3±13.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 274.3±3.0 cm3 .
Scientific Research Applications
Metabolic Studies and Skin Absorption
Research has shown that parabens, including Decyl 4-hydroxybenzoate, undergo metabolic transformation in the skin through hydrolysis by carboxylesterases to 4-hydroxybenzoic acid and subsequent glucuronidation. These studies provide insights into the dermal absorption, metabolism, and potential localized toxicity of parabens, highlighting their metabolism in both human and animal models such as minipigs, suggesting the latter as a suitable model for assessing dermal absorption and hydrolysis of parabens (Jewell et al., 2007).
Biosynthetic Production of 4-Hydroxybenzoate
In the field of sustainable biotechnology, efforts have been made to produce 4-hydroxybenzoate (a related compound to this compound) from renewable resources. Metabolic engineering of Pseudomonas taiwanensis VLB120 has been used to convert glucose, xylose, or glycerol into 4-hydroxybenzoate, demonstrating the potential for renewable production of aromatic compounds and reducing dependency on fossil resources (Lenzen et al., 2019).
Environmental Presence and Degradation
Studies have also focused on the occurrence, fate, and behavior of parabens in aquatic environments. Despite treatments that effectively remove parabens from wastewater, they are ubiquitously present in surface water and sediments. This research is crucial for understanding the environmental impact of paraben preservatives, including this compound, and their potential as weak endocrine disruptor chemicals (Haman et al., 2015).
Microbial Production and Discovery
The discovery of a marine bacterium capable of producing 4-hydroxybenzoate and its alkyl esters, parabens, introduces an interesting avenue for the biosynthesis of these compounds. This finding opens potential for sustainable production methods of parabens and highlights the diversity of microbial metabolism (Peng et al., 2006).
Safety and Hazards
Future Directions
4-Hydroxybenzoic acid, a component of Decyl 4-hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The efficient conversion of bio-based substrates into 4-hydroxybenzoate by engineered P. taiwanensis strains brings the renewable production of aromatics one step closer .
Mechanism of Action
Target of Action
Decyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid (4-HBA), primarily targets enzymes such as p-hydroxybenzoate hydroxylase and chorismate pyruvate-lyase . These enzymes play crucial roles in the metabolism of aromatic compounds.
Mode of Action
The interaction of this compound with its targets results in the conversion of 4-HBA into other compounds. For instance, 4-HBA is hydroxylated by p-hydroxybenzoate hydroxylase to form protocatechuate . In another pathway, chorismate pyruvate-lyase converts 4-HBA into other metabolites .
Biochemical Pathways
This compound affects several biochemical pathways. The compound is involved in the ubiquinone biosynthesis metabolic pathway . In this pathway, 4-HBA is converted into protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the ubiquinone biosynthesis pathway can influence the production of ubiquinone, a vital component of the electron transport chain in mitochondria .
Properties
IUPAC Name |
decyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXJVUYXPXLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219971 | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69679-30-7 | |
Record name | Decyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69679-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69679-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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